Methyl 3-amino-4-hydroxybenzoate

Overview

Description

Methyl 3-amino-4-hydroxybenzoate, also known as benzoic acid, 3-amino-4-hydroxy-, methyl ester, is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is a beige solid that is slightly soluble in DMSO and methanol . This compound is used in various applications, including as an intermediate in organic synthesis and pharmaceuticals.

Mechanism of Action

Target of Action

Methyl 3-amino-4-hydroxybenzoate (C8H9NO3) is a complex organic compound It’s known that aminobenzoates, the class of compounds to which it belongs, are used as building blocks in the assembly of a wide range of microbial natural products .

Mode of Action

It’s known that aminobenzoates interact with their targets through noncovalent bonds . These interactions can lead to changes in the target molecules, affecting their function and potentially leading to various downstream effects.

Biochemical Pathways

This compound is involved in several biochemical pathways. It’s known that the ortho-, meta-, and para- regioisomers of aminobenzoate are building blocks for a wide range of microbial natural products .

Result of Action

It’s known that aminobenzoates can have a wide range of effects, depending on their specific targets and the biochemical pathways they’re involved in .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place to maintain its stability . Furthermore, it’s known to be toxic to aquatic life with long-lasting effects . Therefore, its use should be carefully managed to minimize environmental impact.

Biochemical Analysis

Cellular Effects

The compound’s influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, has not been extensively studied .

Dosage Effects in Animal Models

The effects of Methyl 3-amino-4-hydroxybenzoate at different dosages in animal models have not been extensively studied. Therefore, information about any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

There is also limited information available on any effects the compound may have on metabolic flux or metabolite levels .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is also currently unavailable .

Preparation Methods

Methyl 3-amino-4-hydroxybenzoate can be synthesized from methanol and 3-amino-4-hydroxybenzoic acid . The reaction involves esterification, where methanol reacts with 3-amino-4-hydroxybenzoic acid in the presence of an acid catalyst to form the ester. The reaction conditions typically include heating under reflux and using a dehydrating agent to drive the reaction to completion.

Chemical Reactions Analysis

Methyl 3-amino-4-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-amino-4-hydroxybenzoate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: As a building block for the synthesis of biologically active compounds.

Medicine: As an intermediate in the production of pharmaceuticals.

Industry: As a precursor for the synthesis of dyes and agrochemicals

Comparison with Similar Compounds

Methyl 3-amino-4-hydroxybenzoate can be compared with other similar compounds, such as:

Methyl 4-amino-3-hydroxybenzoate: Similar structure but different position of the amino and hydroxyl groups.

Methyl 3-bromo-4-hydroxybenzoate: Similar structure but with a bromine atom instead of an amino group.

Methyl 3-amino-4-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxyl group

Biological Activity

Methyl 3-amino-4-hydroxybenzoate, also known as methyl 3-amino-4-hydroxybenzoic acid (CAS No. 536-25-4), is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

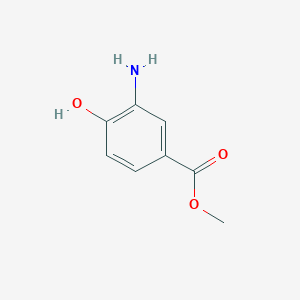

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 167.16 g/mol. The compound features an aromatic ring with an amino group and a hydroxyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Boiling Point | Not specified |

| Solubility | High |

| Log P (octanol/water) | 0.83 |

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been found to exhibit significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound acts by disrupting bacterial cell wall synthesis, leading to cell lysis and death.

2. Antitumor Activity

This compound is also noted for its antitumor properties. Research indicates that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. For instance, a study demonstrated that derivatives of this compound showed enhanced cytotoxicity against breast cancer cell lines, suggesting its potential as a chemotherapeutic agent .

3. Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, which is crucial in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The compound interferes with the synthesis of bacterial cell walls by inhibiting specific enzymes involved in peptidoglycan formation.

- Antitumor Mechanism : Its ability to induce apoptosis in cancer cells is mediated through the activation of caspases and modulation of apoptotic signaling pathways.

- Neuroprotective Mechanism : The reduction in oxidative stress is attributed to the compound's antioxidant properties, which scavenge free radicals and enhance cellular defense mechanisms.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating its potential as an effective antimicrobial agent against resistant strains .

Case Study 2: Antitumor Activity

In vitro tests on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 20 µM after 48 hours of exposure . This suggests promising applications in cancer therapy.

Properties

IUPAC Name |

methyl 3-amino-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQABZCSYCTZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060208 | |

| Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-25-4, 63435-16-5 | |

| Record name | Methyl 3-amino-4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orthocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-3-amino-4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063435165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-amino-4-hydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-amino-4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORTHOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK16YI13QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of methyl 3-amino-4-hydroxybenzoate in the synthesis of the studied anticonvulsant compounds?

A1: this compound serves as a crucial starting material in the multi-step synthesis of novel 4,5-disubstituted-1,2,4-triazole derivatives. [] The researchers utilize this compound to build the core structure of their target molecules, ultimately aiming to develop anticonvulsant agents with improved efficacy and reduced side effects.

Q2: How were the synthesized compounds containing the this compound scaffold characterized?

A2: The researchers employed a combination of techniques to confirm the structure and purity of their synthesized compounds. These included:

- Elemental analysis: This method verified the elemental composition of the synthesized compounds, ensuring they matched the expected formulas. []

- Spectral data analysis: Various spectroscopic methods, likely including NMR and IR spectroscopy, were used to elucidate the structures of the synthesized compounds. [] By analyzing the characteristic signals in the spectra, the researchers could confirm the presence of specific functional groups and their arrangement within the molecule.

Q3: What were the key findings related to the anticonvulsant activity of the synthesized compounds derived from this compound?

A3: The study revealed promising anticonvulsant activity for several synthesized compounds:

- Potent activity: Compounds 6g, 6h, and 6m displayed significant anticonvulsant activity in the maximal electroshock and subcutaneous pentylenetetrazole models, comparable to the standard drugs phenytoin and carbamazepine. []

- Improved safety profile: Compounds 6g, 6h, 6i, 6k, and 6m successfully passed the rotarod test, indicating a lack of neurological impairment, a common side effect of many existing anticonvulsant drugs. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.